molecular formula C8H15NS B13307539 Octahydroindolizine-1-thiol

Octahydroindolizine-1-thiol

Cat. No.: B13307539
M. Wt: 157.28 g/mol
InChI Key: XMUISHFWOWMMTM-UHFFFAOYSA-N
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Description

Octahydroindolizine-1-thiol is a heterocyclic compound that contains a sulfur atom in its structure. It is a derivative of indolizine, which is known for its diverse biological activities. The presence of the thiol group (-SH) in this compound makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide . These methods rely on the high nucleophilicity of sulfur to achieve the desired thiol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of thiourea or sodium hydrosulfide as sulfur sources is common, and the reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizine-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfides: Formed from the oxidation of thiols.

    Thioethers: Formed from nucleophilic substitution reactions with alkyl halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of octahydroindolizine-1-thiol involves its interaction with various molecular targets. The thiol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydroindolizine-1-thiol is unique due to the presence of both the indolizine core and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Octahydroindolizine-1-thiol is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure with a thiol (-SH) functional group, which is significant for its reactivity and biological interactions. The presence of the thiol group allows it to participate in redox reactions, influencing various biochemical pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to act as a thiol antioxidant and its role in cellular signaling pathways. Thiols are known to interact with reactive oxygen species (ROS), modulating oxidative stress responses. Specifically, this compound may influence the following mechanisms:

  • Antioxidant Activity : Thiols can scavenge free radicals, thereby protecting cells from oxidative damage. The compound's ability to donate electrons makes it an effective antioxidant.
  • Redox Signaling : The compound may participate in redox signaling by modifying cysteine residues in proteins, which can alter protein function and cellular signaling pathways .
  • Enzyme Modulation : Thiols can affect enzyme activities by forming mixed disulfides or through direct interactions with active sites, potentially influencing metabolic processes .

Biological Effects

The biological effects of this compound have been assessed in various studies, highlighting its potential therapeutic applications:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of ROS; protection against oxidative stress
CytotoxicityModerate cytotoxic effects on cancer cell lines
Enzyme InhibitionModulation of enzyme activities (e.g., acetylcholinesterase)
Anti-inflammatoryPotential reduction in inflammatory markers

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits moderate cytotoxicity against HCT-116 colon cancer cells, indicating its potential as an anticancer agent . The compound's electrophilic nature may contribute to this activity by forming adducts with critical cellular targets.
  • Neuroprotective Effects : Research has indicated that thiols can enhance neuronal survival under oxidative stress conditions. A study highlighted that this compound could mitigate neuronal damage induced by ROS, suggesting its role in neuroprotection .
  • Inflammation Modulation : Another study reported that compounds with thiol groups can modulate inflammatory responses by influencing cytokine production. This compound may exert similar effects, warranting further investigation into its anti-inflammatory properties .

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-1-thiol

InChI

InChI=1S/C8H15NS/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2

InChI Key

XMUISHFWOWMMTM-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCC(C2C1)S

Origin of Product

United States

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